molecular formula C3H5N3O2 B026816 1-Amino Hydantoin-13C3 CAS No. 957509-31-8

1-Amino Hydantoin-13C3

Cat. No.: B026816
CAS No.: 957509-31-8
M. Wt: 118.069 g/mol
InChI Key: KVYKDNGUEZRPGJ-VMIGTVKRSA-N
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Description

1-Amino Hydantoin-13C3 is a compound that contains the 13C isotope, making it particularly useful in nuclear magnetic resonance (NMR) spectroscopy. Its molecular formula is C3H5N3O2, and it has a molar mass of 118.12 g/mol . The compound is typically a colorless solid and is used as a standard for the calibration of NMR spectra .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino Hydantoin-13C3 can be synthesized by reacting cyanamide and acetamide with the 13C isotope . The specific synthesis process may vary depending on the manufacturer or laboratory. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-Amino Hydantoin-13C3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinedione derivatives, while reduction can produce various amino derivatives.

Scientific Research Applications

1-Amino Hydantoin-13C3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino Hydantoin-13C3 involves its role as a standard in NMR spectroscopy. The presence of the 13C isotope provides specific peak positions in the NMR spectra, which can be used for quantitative analysis or verification of other compounds . The molecular targets and pathways involved are primarily related to its interaction with magnetic fields in NMR spectroscopy.

Comparison with Similar Compounds

Similar Compounds

    1-Amino Hydantoin: The non-isotopically labeled version of the compound.

    1-Amino-2,4-imidazolidinedione: Another similar compound with different isotopic labeling.

    Hydantoin derivatives: Various derivatives of hydantoin with different functional groups.

Uniqueness

1-Amino Hydantoin-13C3 is unique due to the presence of the 13C isotope, which makes it particularly valuable in NMR spectroscopy. This isotopic labeling allows for more precise and accurate calibration of NMR spectra compared to non-labeled compounds .

Properties

IUPAC Name

1-amino-(2,4,5-13C3)1,3-diazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c4-6-1-2(7)5-3(6)8/h1,4H2,(H,5,7,8)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYKDNGUEZRPGJ-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C](=O)N[13C](=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583573
Record name 1-Amino(~13~C_3_)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.069 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957509-31-8
Record name 1-Amino(~13~C_3_)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 957509-31-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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